Dinoterb acetate

Description

The exact mass of the compound Dinoterb acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dinoterb acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dinoterb acetate including the price, delivery time, and more detailed information at info@benchchem.com.

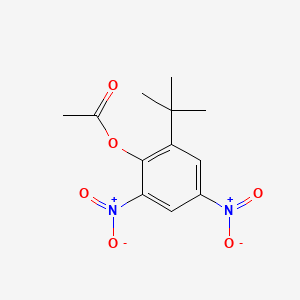

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butyl-4,6-dinitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-7(15)20-11-9(12(2,3)4)5-8(13(16)17)6-10(11)14(18)19/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJYKXALMDAIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185856 | |

| Record name | Dinoterb acetate [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3204-27-1 | |

| Record name | Dinoterb acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3204-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoterb acetate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoterb acetate [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-4,6-dinitrophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOTERB ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF5NF349I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dinoterb acetate chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of Dinoterb Acetate

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of Dinoterb acetate (2-tert-butyl-4,6-dinitrophenyl acetate), a dinitrophenol herbicide derivative. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of facts. It delves into the causality behind its chemical nature, provides actionable experimental protocols grounded in established analytical principles, and offers predictive insights where experimental data is not publicly available. Every piece of information is contextualized to support practical laboratory application and further research.

Core Chemical Identity and Structure

Dinoterb acetate is the acetic acid ester of Dinoterb, a potent herbicide. The addition of the acetyl group modifies its physicochemical properties, such as polarity and volatility, which can influence its environmental fate and biological uptake.

Systematic Identification: The unequivocal identification of a chemical entity is paramount for regulatory compliance, patent application, and scientific communication. Dinoterb acetate is systematically identified by several key descriptors, summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (2-tert-butyl-4,6-dinitrophenyl) acetate | [1] |

| CAS Number | 3204-27-1 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₆ | [1] |

| Molecular Weight | 282.25 g/mol | [1] |

| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1[O-])[O-])C(C)(C)C | [1] |

| InChIKey | BMJYKXALMDAIEG-UHFFFAOYSA-N | [1] |

| Synonyms | 2-tert-Butyl-4,6-dinitrophenyl acetate, Dinoterbe acetate | [1] |

The structure features a benzene ring substituted with two nitro groups (-NO₂) ortho and para to the ester linkage, and a sterically hindering tert-butyl group (-C(CH₃)₃) also ortho to the ester. This specific arrangement of functional groups dictates its chemical reactivity and biological activity.

Caption: Chemical structure of (2-tert-butyl-4,6-dinitrophenyl) acetate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing formulation strategies, predicting environmental distribution, and developing analytical methods. Notably, specific experimental data for Dinoterb acetate's melting point, boiling point, and solubility are not widely reported in the public domain.[3] The data presented below includes experimentally determined values for the parent compound, Dinoterb, to provide context, alongside computed values for Dinoterb acetate.

| Property | Value (Dinoterb Acetate) | Value (Dinoterb - Parent Cmpd.) | Rationale & Implications |

| Physical State | Solid (predicted) | Pale Yellow Solid[4] | Dinitrophenols are typically crystalline solids at room temperature. |

| Melting Point | Data not available[3] | 126 °C[4] | The addition of the acetyl group may alter the crystal lattice, likely resulting in a different melting point. |

| Boiling Point | Data not available[3] | Decomposes above 220 °C[5] | High molecular weight and polarity suggest thermal decomposition before boiling under atmospheric pressure. |

| Water Solubility | Data not available[3] | 4.5 mg/L (at 20°C, pH 5)[5] | Esterification typically decreases water solubility. Dinoterb acetate is expected to have very low aqueous solubility. |

| Organic Solubility | Data not available[3] | Soluble in ethyl acetate, cyclohexane, DMSO (~200 g/kg)[4] | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. |

| LogP (Octanol-Water) | 3.0 (Computed)[6] | 3.4 (Experimental)[5] | A high LogP value indicates a lipophilic nature, suggesting potential for bioaccumulation in fatty tissues. |

Spectroscopic and Chromatographic Profile

Structural elucidation and quantification rely on a combination of spectroscopic and chromatographic techniques. While a full experimental dataset for Dinoterb acetate is not publicly available, this section provides the available mass spectrometry data, predictive analyses for NMR and IR spectroscopy, and a Kovats index for gas chromatography.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elucidating structure through fragmentation analysis.

-

GC-MS (Electron Ionization): The NIST Mass Spectrometry Data Center provides GC-MS data for Dinoterb acetate.[1]

-

Molecular Ion [M]⁺: Expected at m/z 282.

-

Key Fragments: A prominent peak is observed at m/z 43 , corresponding to the acetyl cation [CH₃CO]⁺, which is a characteristic fragment from the cleavage of the ester bond.[1] This is a primary diagnostic peak. Another significant fragment likely arises from the loss of ketene (CH₂=C=O) from the molecular ion to give the de-acetylated Dinoterb phenol ion at m/z 240. Further fragmentation of the Dinoterb structure is also expected.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the cornerstone of structural determination for organic molecules. In the absence of experimental spectra, a predicted spectrum based on established chemical shift principles provides a valuable reference for researchers.

-

¹H NMR (Predicted, based on structure in CDCl₃):

-

~8.6-8.8 ppm (1H, d): Aromatic proton ortho to a nitro group and meta to the ester.

-

~8.2-8.4 ppm (1H, d): Aromatic proton ortho to a nitro group and ortho to the tert-butyl group.

-

~2.4 ppm (3H, s): Methyl protons of the acetate group.

-

~1.4 ppm (9H, s): Protons of the tert-butyl group.

-

-

¹³C NMR (Predicted, based on structure in CDCl₃):

-

~168 ppm: Carbonyl carbon of the ester.

-

~140-150 ppm: Aromatic carbons attached to the nitro and ester groups.

-

~120-130 ppm: Aromatic carbons bearing protons.

-

~35 ppm: Quaternary carbon of the tert-butyl group.

-

~30 ppm: Methyl carbons of the tert-butyl group.

-

~21 ppm: Methyl carbon of the acetate group.

-

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted spectrum of Dinoterb acetate would be dominated by the following characteristic absorptions:

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~2970 cm⁻¹: Aliphatic C-H stretching (from tert-butyl and acetyl methyl groups).

-

~1770 cm⁻¹ (strong, sharp): C=O stretching of the phenyl acetate ester. This is a key diagnostic peak.

-

~1530 cm⁻¹ and ~1350 cm⁻¹ (strong, sharp): Asymmetric and symmetric N-O stretching of the nitro groups, respectively.

-

~1200 cm⁻¹ (strong): C-O stretching of the ester.

Chromatographic Data

-

Kovats Retention Index: A semi-standard non-polar Kovats retention index of 1943 has been reported, which is useful for identification in gas chromatography methods.[1]

Synthesis and Mechanism of Action

Synthetic Pathway

Dinoterb acetate is prepared via a two-step synthesis starting from 2-tert-butylphenol.

Caption: Two-step synthesis of Dinoterb Acetate from 2-tert-butylphenol.

Step-by-Step Protocol: Acetylation of Dinoterb (Representative Method)

This protocol is adapted from standard procedures for the acetylation of substituted phenols and should be optimized for specific laboratory conditions.[9]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Dinoterb (1.0 eq) in a suitable solvent such as acetone or dichloromethane.

-

Base Addition: Add a base (e.g., potassium carbonate, 2.0 eq, or triethylamine, 1.5 eq) to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Acetylating Agent: Slowly add the acetylating agent, such as acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq), to the stirring mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If using a water-immiscible solvent, transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Dinoterb acetate.

Mechanism of Action

Dinoterb acetate itself is likely a pro-herbicide. In the environment or within the target organism, it is expected to be hydrolyzed back to its parent compound, Dinoterb. The herbicidal and toxicological activity is attributed to Dinoterb's ability to act as an uncoupler of oxidative phosphorylation .[5]

-

Disruption of Proton Gradient: Dinoterb, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the intermembrane space, it picks up a proton, diffuses back across the membrane into the matrix, and releases the proton.

-

Energy Dissipation: This process effectively shuttles protons back into the mitochondrial matrix, bypassing ATP synthase. The energy stored in the proton gradient, which is normally used to generate ATP, is instead dissipated as heat.

-

Cellular Consequence: The cell rapidly depletes its energy reserves, leading to metabolic collapse and cell death.[5]

Analytical Methodologies

Robust and validated analytical methods are crucial for quality control, residue analysis, and toxicological studies. Based on the compound's structure and available data, both HPLC and GC-MS are suitable techniques.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed based on a reverse-phase separation approach suitable for polar aromatic compounds.

Objective: To achieve baseline separation and quantification of Dinoterb acetate.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase column).[10]

-

Mobile Phase:

-

Solvent A: Water with 0.1% Phosphoric Acid

-

Solvent B: Acetonitrile

-

-

Gradient:

-

0-2 min: 60% B

-

2-15 min: 60% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 60% B

-

20-25 min: 60% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Rationale: The phosphoric acid in the mobile phase ensures that any residual phenolic compounds are protonated, leading to sharp, symmetrical peaks. The gradient elution allows for efficient separation from both more polar and less polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for confirmation of identity and for trace-level analysis in complex matrices, leveraging the compound's volatility.

Objective: To confirm the identity and quantify Dinoterb acetate using its mass spectrum and retention time.

Instrumentation and Conditions:

-

GC-MS System: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis)

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Transfer Line Temp: 280 °C

-

Ion Source Temp: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: m/z 40-350 for qualitative analysis.

-

Selected Ion Monitoring (SIM): Monitor ions m/z 282, 240, and 43 for quantitative analysis.

-

Caption: General analytical workflow for the determination of Dinoterb Acetate.

Safety and Hazard Profile

Dinoterb acetate is classified as a highly hazardous substance. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).

-

GHS Classification:

-

H300: Fatal if swallowed (Acute Toxicity, Oral, Category 2).[1]

-

H311: Toxic in contact with skin (Acute Toxicity, Dermal, Category 3).[1]

-

H360: May damage fertility or the unborn child (Reproductive Toxicity, Category 1B).[1]

-

H410: Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard).[1]

-

-

Handling Precautions: Use a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust or vapors and prevent skin contact.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.

References

-

Dinoterb acetate. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

-

Gambaro, V., et al. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 31(1), 45-51. [Link]

-

Gambaro, V., et al. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. PubMed. [Link]

-

Dinoterb. PubChem, National Center for Biotechnology Information. [Link]

-

Friscia, M., et al. (2020). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. Journal of Forensic Sciences, 65(1), 183-188. [Link]

-

Friscia, M., et al. (2019). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. PubMed. [Link]

-

Dinoterb (Ref: LS 63133). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

-

Jmassspectrom. (2011). Fragmentation reactions of phenoxide anions: deprotonated Dinoterb and related structures. Journal of Mass Spectrometry, 46(10), 1079-88. [Link]

-

Girma, B., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Saudi Chemical Society, 22(3), 322-333. [Link]

-

Dinoterb acetate. PubChem, National Center for Biotechnology Information. [Link]

-

SUPPORTING MATERIALS. Angewandte Chemie. [Link]

-

Request PDF. (2011). Fragmentation reactions of phenoxide anions: Deprotonated Dinoterb and related structures. ResearchGate. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Dinoterb acetate (C12H14N2O6). PubChemLite. [Link]

-

Dinoterb. mzCloud. [Link]

-

Dinoterb acetate [ISO]. SIELC Technologies. [Link]

-

2-tert-Butyl-4,6-dinitrophenyl acetate. NIST Chemistry WebBook. [Link]

-

Analytical Standard, Dinoterb acetate, 250 mg. CP Lab Safety. [Link]

-

Wennrich, L., Efer, J., & Engewald, W. (1992). Method development for the analysis of pesticides on a nitrophenol basis. Semantic Scholar. [Link]

-

Wang, J., et al. (2022). Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction. Molecules, 27(12), 3848. [Link]

-

13c n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. [Link]

-

2-tert-Butyl-4,6-dinitrophenyl acetate. NIST Chemistry WebBook. [Link]

-

Ali, B., et al. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o532. [Link]

-

Lynch, D. E., & McClenaghan, I. (2004). 2-tert-Butyl-4,6-dinitrophenol. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1288-o1289. [Link]

-

organic papers. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Dinoterb acetate [sitem.herts.ac.uk]

- 4. Dinoterb (Ref: LS 63133) [sitem.herts.ac.uk]

- 5. Dinoterb | C10H12N2O5 | CID 14994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Dinoterb acetate (C12H14N2O6) [pubchemlite.lcsb.uni.lu]

- 7. Fragmentation reactions of phenoxide anions: deprotonated Dinoterb and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dinoterb acetate [ISO] | SIELC Technologies [sielc.com]

Dinoterb Acetate as a Protonophore: A Technical Guide to Mechanism and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: Uncoupling Energy Production

In cellular bioenergetics, the tightly regulated process of oxidative phosphorylation couples the electron transport chain (ETC) to ATP synthesis. This coupling is mediated by a proton motive force (PMF), an electrochemical gradient generated by pumping protons across the inner mitochondrial membrane.[1] A class of molecules known as protonophores can disrupt this delicate balance.[2] These lipophilic weak acids act as shuttles, transporting protons back across the inner mitochondrial membrane, bypassing ATP synthase, and effectively "uncoupling" respiration from ATP production.[2][3]

Dinoterb acetate, a dinitrophenol derivative, functions as such a protonophore.[4][5] Originally developed as a herbicide, its potent bioactivity stems from its ability to dissipate the mitochondrial proton gradient.[4][5] Understanding the precise mechanism of Dinoterb acetate and its downstream cellular consequences is critical not only for toxicology but also for harnessing the therapeutic potential of mitochondrial uncoupling in fields like obesity and metabolic disease research.[6][7] This guide provides an in-depth examination of Dinoterb acetate's function as a protonophore, detailing its molecular mechanism and providing robust protocols for its experimental characterization.

Chemical Properties of Dinoterb Acetate [8][9]

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₆ |

| Molecular Weight | 282.25 g/mol |

| CAS Number | 3204-27-1 |

| IUPAC Name | (2-tert-butyl-4,6-dinitrophenyl) acetate |

| Appearance | Yellow solid |

Molecular Mechanism of Protonophoric Action

The function of Dinoterb acetate as a protonophore is dictated by its chemical structure: a lipophilic aromatic ring system and an acidic proton. The process is a cyclical one, facilitating the electrogenic transport of protons down their electrochemical gradient from the intermembrane space (IMS) to the mitochondrial matrix.[3]

The key steps are as follows:

-

Protonation in the IMS: The inner mitochondrial membrane separates the proton-rich, acidic IMS (lower pH) from the more alkaline matrix (higher pH). In the IMS, the anionic form of Dinoterb becomes protonated.

-

Translocation Across the Inner Membrane: The now-neutral, protonated molecule is sufficiently lipophilic to diffuse across the lipid bilayer of the inner mitochondrial membrane.

-

Deprotonation in the Matrix: Upon entering the alkaline environment of the mitochondrial matrix, the molecule deprotonates, releasing a proton (H⁺).

-

Return of the Anion: The resulting anionic form is then driven back across the membrane to the IMS by the positive-inside mitochondrial membrane potential, completing the cycle.

This continuous shuttling of protons dissipates the gradient that is essential for ATP synthase to produce ATP.[2] The energy that would have been captured in the phosphate bonds of ATP is instead released as heat.[6]

Caption: The protonophore cycle of Dinoterb acetate across the inner mitochondrial membrane.

Cellular Consequences of Uncoupling by Dinoterb Acetate

The primary effect of protonophoric activity is the uncoupling of oxidative phosphorylation. This leads to a cascade of secondary effects:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): The continuous shuttling of protons collapses the electrical potential across the inner membrane.[10][11]

-

Increased Oxygen Consumption Rate (OCR): To compensate for the dissipated proton gradient and attempt to maintain the PMF, the electron transport chain works at its maximum rate, leading to a surge in oxygen consumption.[12] This is often referred to as maximal respiration.

-

Inhibition of ATP Synthesis: With the proton motive force diminished, ATP synthase lacks the driving force to phosphorylate ADP to ATP.

-

Increased Glycolysis: To compensate for the deficit in mitochondrial ATP production, cells may upregulate glycolysis, leading to an increased extracellular acidification rate (ECAR).[13]

-

Generation of Reactive Oxygen Species (ROS): At higher concentrations, uncouplers can inhibit the electron transport chain, which may lead to an increase in the production of superoxide and other reactive oxygen species.[14]

-

Thermogenesis: The energy from the proton gradient is dissipated as heat, leading to an increase in cellular temperature.[6]

Experimental Characterization of Protonophore Function

Validating the protonophoric activity of Dinoterb acetate requires a multi-faceted approach, primarily focused on measuring its impact on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR)

The most direct method to demonstrate uncoupling is to measure the cellular oxygen consumption rate. Extracellular flux analyzers, such as the Seahorse XF Analyzer, are the gold standard for this application, allowing for real-time measurements in live cells.[15][16]

Caption: Workflow for a mitochondrial stress test using an extracellular flux analyzer.

Protocol: Mitochondrial Stress Test for Uncoupling Activity

-

Cell Seeding: Seed an appropriate number of adherent cells (e.g., 20,000-80,000 cells/well) in an XF24 or XF96 cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Assay Medium Preparation: Prepare assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

-

Cell Preparation: Remove growth medium from cells, wash twice with pre-warmed assay medium, and add the final volume of assay medium to each well. Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to equilibrate.

-

Compound Loading: Load the hydrated sensor cartridge ports with the compounds to be injected. For a classic uncoupling assay:

-

Port A: Dinoterb acetate (titrated concentrations, e.g., 1 µM - 50 µM) or a known uncoupler like FCCP (e.g., 1 µM) as a positive control.

-

Port B/C: Rotenone & Antimycin A (e.g., 0.5 µM each) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Assay Execution: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The protocol will consist of baseline measurements followed by sequential injections of the loaded compounds.[15]

-

Data Analysis: Normalize OCR data to cell number or protein content. The key parameter to observe is the sharp increase in OCR following the injection of Dinoterb acetate, which represents the maximal respiratory capacity.

Expected Data Output

| Compound | Concentration | Basal OCR (pmol/min) | Maximal OCR (pmol/min) |

| Vehicle (DMSO) | 0.1% | 100 ± 10 | 105 ± 12 |

| Dinoterb Acetate | 10 µM | 102 ± 8 | 250 ± 20 |

| Dinoterb Acetate | 25 µM | 98 ± 11 | 350 ± 25 |

| FCCP (Control) | 1 µM | 105 ± 9 | 360 ± 30 |

| Note: Values are representative and will vary by cell type and density. |

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A hallmark of protonophore activity is the dissipation of ΔΨm.[1] This can be measured using fluorescent potentiometric dyes that accumulate in the mitochondria in a potential-dependent manner.

Protocol: Flow Cytometry or Fluorescence Microscopy Analysis of ΔΨm

-

Cell Culture: Culture cells to a suitable confluency on plates or coverslips.

-

Dye Loading: Incubate cells with a potentiometric dye. Common choices include:

-

JC-1: Forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as a green-fluorescent monomer in the cytoplasm and in mitochondria with low ΔΨm. A decrease in the red/green fluorescence ratio indicates depolarization.

-

TMRM/TMRE (Tetramethylrhodamine, Methyl/Ethyl Ester): These cationic dyes accumulate in active mitochondria. A decrease in fluorescence intensity indicates depolarization.

-

-

Compound Treatment: Treat the dye-loaded cells with various concentrations of Dinoterb acetate for a defined period (e.g., 30-60 minutes). Include a vehicle control (DMSO) and a positive control for complete depolarization (e.g., FCCP or CCCP).

-

Data Acquisition:

-

Fluorescence Microscopy: Capture images and quantify the fluorescence intensity per cell or the red/green ratio for JC-1.

-

Flow Cytometry: Harvest cells and analyze the fluorescence on a flow cytometer. This provides robust quantification across a large cell population.

-

-

Analysis: Quantify the percentage of cells with depolarized mitochondria or the mean fluorescence intensity relative to the vehicle control.

Conclusion

Dinoterb acetate is a potent protonophore that uncouples oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane. This action leads to a predictable and measurable suite of cellular responses, including a collapse of the mitochondrial membrane potential, a compensatory increase in oxygen consumption, and a shutdown of mitochondrial ATP synthesis. The experimental protocols detailed herein, utilizing extracellular flux analysis and fluorescent potentiometric dyes, provide a robust framework for characterizing and quantifying the protonophoric activity of Dinoterb acetate and other novel uncoupling agents. These methods are essential for researchers in toxicology, metabolic disease, and drug development to accurately assess the bioenergetic impact of such compounds.

References

-

A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC. (n.d.). PubMed Central.[Link]

-

Dinoterb acetate | C12H14N2O6. (n.d.). PubChem.[Link]

-

Dinoterb | C10H12N2O5. (n.d.). PubChem.[Link]

-

Dinoterb (Ref: LS 63133). (n.d.). AERU.[Link]

-

dinoterb acetate data sheet. (n.d.). Compendium of Pesticide Common Names.[Link]

-

Dinoterb acetate. (n.d.). AERU, University of Hertfordshire.[Link]

-

The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation. (n.d.). PubMed.[Link]

-

Effect of DNR on mitochondrial membrane potential. (n.d.). ResearchGate.[Link]

-

O2 consumption rates measured using the fluorophore technique. (n.d.). ResearchGate.[Link]

-

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. (n.d.). PubMed Central.[Link]

-

Weak C–H acids as protonophores can carry hydrogen ions through lipid membranes and mitochondria: a case of o-carborane. (2016). RSC Publishing.[Link]

-

Tools for Characterizing Metabolic Change in Cell-Based Systems. (2020). YouTube.[Link]

-

Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. (n.d.). NIH.[Link]

-

Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. (2024). ACS Chemical Biology.[Link]

-

Researchers develop mild mitochondrial uncouplers for obesity treatment. (2025). University of Technology Sydney.[Link]

-

Mitochondrial uncoupling as a target for drug development for the treatment of obesity. (n.d.). PubMed.[Link]

-

Protonophore. (n.d.). Wikipedia.[Link]

-

Simple and inexpensive technique for measuring oxygen consumption rate in adherent cultured cells. (2017). PubMed Central.[Link]

-

Dinoseb acetate | C12H14N2O6. (n.d.). PubChem.[Link]

-

The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord. (n.d.). PubMed.[Link]

-

Effect of AF or DNCB on H 2 O 2 emission from mitochondria under FET. (n.d.). ResearchGate.[Link]

-

Penetrating cation/fatty acid anion pair as a mitochondria-targeted protonophore. (2009). PNAS.[Link]

-

Dinitrophenol-induced mitochondrial uncoupling in vivo triggers respiratory adaptation in HepG2 cells. (n.d.). PubMed.[Link]

-

Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. (2025). ResearchGate.[Link]

-

Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC. (n.d.). NIH.[Link]

-

Mitochondrial Membrane Potential and Nuclear Changes in Apoptosis Caused by Serum and Nerve Growth Factor Withdrawal: Time Course and Modification by (−)-Deprenyl. (n.d.). PubMed Central.[Link]

-

Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells. (n.d.). PubMed.[Link]

-

Mitochondrial membrane potential - PMC. (n.d.). NIH.[Link]

-

Generation of a large, protonophore-sensitive proton motive force and pH difference in the acidophilic bacteria Thermoplasma acidophilum and Bacillus acidocaldarius. (n.d.). PubMed.[Link]

Sources

- 1. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protonophore - Wikipedia [en.wikipedia.org]

- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dinoterb | C10H12N2O5 | CID 14994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dinoterb (Ref: LS 63133) [sitem.herts.ac.uk]

- 6. news-medical.net [news-medical.net]

- 7. Mitochondrial uncoupling as a target for drug development for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dinitrophenol-induced mitochondrial uncoupling in vivo triggers respiratory adaptation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Dinoterb Acetate: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of Dinoterb acetate (CAS Number: 3204-27-1), a dinitrophenol derivative. This guide is intended for researchers, scientists, and professionals in drug development and environmental science, offering in-depth information on its chemical properties, synthesis, mechanism of action, applications, and analytical methodologies. Given its significant toxicity and regulatory status, a strong emphasis is placed on its hazardous properties and the scientific rationale behind its biological effects.

Core Chemical and Physical Properties

Dinoterb acetate, systematically named (2-tert-butyl-4,6-dinitrophenyl) acetate, is the acetic acid ester of Dinoterb. The introduction of the acetate group modifies the polarity and volatility of the parent compound, Dinoterb, which influenced its environmental fate and application methods.

| Property | Value | Source(s) |

| CAS Number | 3204-27-1 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₄N₂O₆ | [1][4][5] |

| Molecular Weight | 282.25 g/mol | [1][2][3][4][5] |

| IUPAC Name | (2-tert-butyl-4,6-dinitrophenyl) acetate | [6][7] |

| Appearance | Pale yellow solid (related to parent compound Dinoterb) | [8] |

| Solubility | Low aqueous solubility | [1] |

| Volatility | High | [1] |

Synthesis and Formulation

The industrial production of Dinoterb acetate involves a two-step process. The foundational step is the synthesis of its precursor, Dinoterb, followed by an esterification reaction.

Synthesis Pathway

-

Alkylation of Phenol: The synthesis begins with the Friedel-Crafts alkylation of phenol with isobutylene (or a related tert-butyl source) under acidic conditions to produce 2-tert-butylphenol. This electrophilic aromatic substitution directs the bulky tert-butyl group to the ortho position.

-

Nitration: The 2-tert-butylphenol intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid. This reaction introduces two nitro groups onto the aromatic ring at the 4 and 6 positions, yielding Dinoterb (2-tert-butyl-4,6-dinitrophenol).[8]

-

Esterification: Finally, Dinoterb is esterified to form Dinoterb acetate. This is typically achieved by reacting Dinoterb with acetic anhydride or acetyl chloride in an anhydrous environment, often with a catalyst, to form the acetate ester.[9]

Formulation

Dinoterb acetate was historically available in various formulations, including emulsifiable concentrates, wettable powders, and soluble liquids, to facilitate its application as a pesticide.[7]

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The primary mechanism of toxicity for Dinoterb acetate and other dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[1][4][7] The lipophilic nature of the molecule allows it to readily pass through mitochondrial membranes.

Once inside the mitochondrial matrix, it acts as a protonophore, disrupting the proton gradient that is essential for ATP synthesis.

-

Proton Shuttling: The phenolic hydroxyl group (after hydrolysis of the acetate) can be deprotonated in the higher pH of the mitochondrial matrix. The resulting anion is lipophilic and can diffuse across the inner mitochondrial membrane.

-

Gradient Dissipation: In the lower pH of the intermembrane space, the anion is protonated, and the neutral molecule diffuses back into the matrix, effectively shuttling protons and dissipating the crucial electrochemical gradient.

-

Energy Diversion: This uncoupling forces the electron transport chain to operate at a maximal rate in an attempt to re-establish the proton gradient. However, the energy released is not captured for ATP synthesis but is instead dissipated as heat, leading to hyperthermia.[4]

This disruption of cellular energy production is the basis for its potent herbicidal, insecticidal, and toxic effects.[1][4][8]

Caption: Dinoterb disrupts ATP synthesis by shuttling protons across the inner mitochondrial membrane.

Applications and Regulatory Status

Dinoterb acetate was developed for its utility as a selective, non-systemic contact herbicide for the pre-emergence control of annual broadleaved weeds.[1][7] It was also used as an insecticide and acaricide, particularly for winter treatments on fruit trees and grapevines.[4][8]

However, due to its high mammalian toxicity and environmental concerns, its use has been severely restricted.

-

United States: All US EPA registrations for Dinoterb were suspended in 1986.[4][10]

-

European Union: Dinoterb is banned for use as a pesticide.[10]

These regulatory actions reflect the significant hazards associated with dinitrophenol compounds.

Toxicology and Safety

Dinoterb acetate is classified as a highly hazardous substance.[7] Its toxicity stems directly from its ability to uncouple oxidative phosphorylation.

GHS Hazard Statements: [6]

-

H300: Fatal if swallowed

-

H311: Toxic in contact with skin

-

H360: May damage fertility or the unborn child

-

H400: Very toxic to aquatic life

-

H410: Very toxic to aquatic life with long lasting effects

Experimental Protocol: Safe Handling Procedures

Given its high toxicity, strict adherence to safety protocols is mandatory when handling Dinoterb acetate or related compounds in a research setting.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered chemically resistant gloves (e.g., nitrile).

-

Body Protection: A fully buttoned lab coat and, for larger quantities, a chemical-resistant apron are required.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.[11]

-

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. The storage area should be locked.[12]

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.[12]

Analytical Methodologies

The detection and quantification of Dinoterb acetate in various matrices are critical for environmental monitoring and toxicology studies. The primary analytical technique is chromatography coupled with mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis

The following is a generalized protocol for the determination of Dinoterb in environmental or biological samples, based on established methods for dinitrophenols.[13]

-

Sample Extraction:

-

Liquid-Liquid Partitioning:

-

Add hexane and a saturated sodium chloride solution to the crude extract.

-

Shake vigorously and allow the layers to separate. The analytes will partition into the organic (hexane) layer.

-

-

Clean-up:

-

The hexane extract is passed through a solid-phase extraction (SPE) cartridge, such as one containing primary secondary amine (PSA), to remove interfering matrix components.[13]

-

-

Analysis by LC-MS/MS:

-

Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column.[13]

-

Mobile Phase: A common mobile phase is a mixture of methanol and water with a small amount of acetic acid to control pH.[13]

-

Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion electrospray ionization (ESI-) mode.[13] The mass spectrometer is set to monitor for specific precursor-to-product ion transitions for Dinoterb, providing high selectivity and sensitivity.

-

Caption: General workflow for the analysis of Dinoterb acetate in complex matrices.

Conclusion

Dinoterb acetate is a highly toxic dinitrophenol derivative with a well-understood mechanism of action centered on the uncoupling of oxidative phosphorylation. While it has historical applications as a pesticide, its significant risks to human health and the environment have led to widespread regulatory bans. For the scientific community, it remains a relevant compound for toxicological studies and as an analytical standard. Strict adherence to safety protocols is paramount when handling this compound. The analytical methods outlined, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for its detection in various samples.

References

- AERU. (n.d.). Dinoterb (Ref: LS 63133).

- Santa Cruz Biotechnology, Inc. (n.d.). Dinoterb acetate. SCBT.

- SIELC Technologies. (2018). Dinoterb acetate [ISO].

- Pharmaffiliates. (n.d.). Dinoterb acetate.

- National Center for Biotechnology Information. (n.d.). Dinoterb acetate. PubChem.

- National Center for Biotechnology Information. (n.d.). Dinoterb. PubChem.

- National Center for Biotechnology Information. (n.d.). Dinoterb acetate - GHS Classification. PubChem.

- Wikipedia. (n.d.). Dinoterb.

- Greenbook.net. (2008). MATERIAL SAFETY DATA SHEET.

- AERU, University of Hertfordshire. (n.d.). Dinoterb acetate.

- AERU. (2026). Dinoseb acetate (Ref: HOE 02904).

- ResearchGate. (2025). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS.

- Chem Service. (2020). SAFETY DATA SHEET - Dinoterb.

Sources

- 1. Dinoterb (Ref: LS 63133) [sitem.herts.ac.uk]

- 2. Dinoseb - Wikipedia [en.wikipedia.org]

- 3. foreverest.net [foreverest.net]

- 4. jodrugs.com [jodrugs.com]

- 5. ressources.carross.eu [ressources.carross.eu]

- 6. Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dinoterb acetate [sitem.herts.ac.uk]

- 8. Dinoterb | C10H12N2O5 | CID 14994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dinoseb acetate (Ref: HOE 02904) [sitem.herts.ac.uk]

- 10. Dinoterb - Wikipedia [en.wikipedia.org]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Dinoterb Acetate

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Dinoterb acetate (2-tert-butyl-4,6-dinitrophenyl acetate). Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document details the underlying chemical principles, step-by-step experimental protocols, and robust analytical validation methods. Every procedure is presented to ensure technical accuracy and reproducibility, grounded in established chemical literature.

Introduction to Dinoterb Acetate

Dinoterb acetate, with CAS Number 3204-27-1, is the acetic acid ester of Dinoterb.[1][2][3] Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenol herbicide first reported in 1965.[4][5] Like other dinitrophenols, Dinoterb acts by uncoupling oxidative phosphorylation, disrupting the proton gradient in mitochondria, which interferes with cellular energy production.[4][5] The acetate derivative, Dinoterb acetate, was developed to modify the compound's physical properties and biological activity, offering better selectivity and tolerance in certain plants compared to its phenolic precursor.[5]

Handling of Dinoterb acetate and its precursors requires stringent safety protocols due to their significant toxicity. It is classified as fatal if swallowed, toxic in contact with skin, and may pose risks to fertility or the unborn child.[6] All experimental work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Table 1: Physicochemical Properties of Dinoterb Acetate

| Property | Value | Source(s) |

| CAS Number | 3204-27-1 | [1][2][6][7] |

| Molecular Formula | C₁₂H₁₄N₂O₆ | [1][3][6][7] |

| Molecular Weight | 282.25 g/mol | [1][6][7] |

| IUPAC Name | (2-tert-butyl-4,6-dinitrophenyl) acetate | [6] |

| Appearance | Yellow solid (expected) | [5] |

| Purity (Standard) | ≥95% | [1] |

Chemical Synthesis Pathway

The synthesis of Dinoterb acetate is a two-step process. The first step involves the creation of the core phenolic structure, Dinoterb, through electrophilic aromatic substitution. The second step is a classic esterification reaction to append the acetate group.

-

Step 1: Nitration of 2-tert-butylphenol to form Dinoterb. This reaction introduces two nitro groups onto the phenol ring at the positions ortho and para to the hydroxyl group, which are activated by the electron-donating nature of both the hydroxyl and tert-butyl groups.[4][5]

-

Step 2: Esterification of Dinoterb to form Dinoterb Acetate. The phenolic hydroxyl group of Dinoterb is acetylated using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.[8]

Caption: Overall two-step synthesis route for Dinoterb acetate.

Experimental Protocols

Synthesis of Dinoterb (2-tert-butyl-4,6-dinitrophenol)

This protocol is based on the established method for nitrating substituted phenols.[4][5] The key to this synthesis is careful temperature control to prevent runaway reactions and minimize the formation of undesired byproducts.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-tert-butylphenol | 150.22 | 15.0 g | 0.10 |

| Sulfuric Acid (98%) | 98.08 | 60 mL | - |

| Nitric Acid (70%) | 63.01 | 18.0 mL | ~0.28 |

| Crushed Ice | - | 500 g | - |

| Methanol | 32.04 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 15.0 g (0.10 mol) of 2-tert-butylphenol.

-

Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with gentle stirring.

-

Acid Addition: Slowly add 60 mL of concentrated sulfuric acid to the flask, ensuring the internal temperature does not exceed 10 °C. Stir until the phenol is completely dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 18.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-tert-butylphenol over a period of 60-90 minutes. Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A viscous, dark-red mixture will form.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.

-

Isolation: Allow the ice to melt completely, then collect the yellow solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Preliminary Drying: Press the solid as dry as possible on the filter paper. The crude Dinoterb can be used directly in the next step or purified further by recrystallization from methanol.

Synthesis of Dinoterb Acetate (Esterification of Dinoterb)

This procedure employs acetic anhydride to acetylate the phenolic hydroxyl group of Dinoterb. A catalytic amount of acid enhances the reaction rate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude Dinoterb | 240.21 | ~0.10 mol | ~0.10 |

| Acetic Anhydride | 102.09 | 30 mL | 0.32 |

| Sulfuric Acid (conc.) | 98.08 | 5 drops | Catalytic |

| Sodium Bicarbonate | 84.01 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To the flask containing the crude, damp Dinoterb from the previous step, add 30 mL (0.32 mol) of acetic anhydride.

-

Catalyst Addition: Carefully add 5 drops of concentrated sulfuric acid to the mixture while stirring.

-

Heating: Gently heat the reaction mixture to 50-60 °C in a water bath for 1 hour. The solid should dissolve, and the solution color may change.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the Dinoterb spot (more polar) and the appearance of the Dinoterb acetate spot (less polar) indicates reaction completion.

-

Quenching: After 1 hour, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring. Stir for 30 minutes to hydrolyze any excess acetic anhydride. An oily or solid product should separate.

-

Neutralization: If the product is an oil, extract it with ethyl acetate (2 x 100 mL). If it is a solid, filter it. Wash the organic extract or the solid product with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude Dinoterb acetate.

Purification of Dinoterb Acetate

The crude product obtained from the synthesis contains unreacted starting materials, byproducts, and residual acids. A multi-step purification process is necessary to achieve high purity (>99%).

Caption: Workflow for the purification of Dinoterb acetate.

Detailed Purification Protocol:

-

Aqueous Workup (as described in 3.2): This initial wash is critical for removing the sulfuric acid catalyst and acetic acid byproduct.

-

Recrystallization:

-

Dissolve the crude Dinoterb acetate in a minimal amount of hot ethanol.

-

Slowly add deionized water dropwise until the solution becomes faintly turbid.

-

Re-heat gently until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and air dry.

-

-

Silica Gel Chromatography (for highest purity):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure: a. Prepare a silica gel column in hexane. b. Dissolve the recrystallized product in a minimum volume of dichloromethane and adsorb it onto a small amount of silica gel. c. Dry the silica and load it onto the top of the column. d. Elute the column with the hexane/ethyl acetate gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield highly pure Dinoterb acetate as a yellow solid.

-

Analytical Characterization

To confirm the identity and assess the purity of the synthesized Dinoterb acetate, a combination of spectroscopic and chromatographic methods should be employed.

Table 2: Key Analytical Data for Dinoterb Acetate Validation

| Analysis Method | Expected Results |

| ¹H NMR | - Singlet for the tert-butyl protons (~1.4 ppm). - Singlet for the acetyl methyl protons (~2.4 ppm). - Two doublets for the aromatic protons (~8.0-8.8 ppm). |

| ¹³C NMR | - Peaks corresponding to the quaternary tert-butyl carbon, methyl carbons, aromatic carbons (including those attached to nitro groups), and the ester carbonyl carbon (~168 ppm). |

| Mass Spectrometry (LC-MS) | - Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺. The exact mass should correspond to the molecular formula C₁₂H₁₄N₂O₆.[9] |

| Infrared (IR) Spectroscopy | - Strong absorption band for the ester carbonyl (C=O) stretch (~1770 cm⁻¹). - Characteristic absorption bands for the nitro groups (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak with a purity of >99% when monitored at a suitable UV wavelength (e.g., 254 nm). |

Conclusion

The synthesis and purification of Dinoterb acetate can be successfully achieved through a well-controlled nitration of 2-tert-butylphenol followed by esterification. The protocols outlined in this guide, which emphasize careful temperature management, methodical workup, and a multi-step purification strategy, provide a reliable pathway for obtaining this compound with high purity. Rigorous analytical characterization is essential to validate the final product's identity and quality, ensuring its suitability for research and development applications. The inherent toxicity of dinitrophenol compounds necessitates strict adherence to safety procedures throughout all stages of handling and synthesis.

References

-

Dinoterb (Ref: LS 63133) - AERU. [Link]

-

CAS No : 3204-27-1 | Product Name : Dinoterb acetate | Pharmaffiliates. [Link]

-

dinoterb acetate data sheet. [Link]

-

Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem - NIH. [Link]

-

Dinoterb | C10H12N2O5 | CID 14994 - PubChem - NIH. [Link]

-

Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS | Request PDF - ResearchGate. [Link]

-

Dinoseb acetate (Ref: HOE 02904) - AERU. [Link]

- EP2909225B1 - Process for the purification of abiraterone acetate - Google P

-

PROCESS FOR THE PURIFICATION OF ABIRATERONE ACETATE - European Patent Office - EP 2909225 B1. [Link]

- CN114014913B - Purification method of triptorelin acetate - Google P

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Dinoterb (Ref: LS 63133) [sitem.herts.ac.uk]

- 5. Dinoterb | C10H12N2O5 | CID 14994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. Dinoseb acetate (Ref: HOE 02904) [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

Dinoterb Acetate vs. Dinoterb: A Comparative Analysis of a Pro-Herbicide and Its Active Form

An In-depth Technical Guide for Researchers

Introduction

Within the dinitrophenol class of compounds, Dinoterb and its derivative, Dinoterb acetate, represent a fascinating case study in chemical modification to alter biological activity and selectivity. Both have been historically investigated and used for their potent herbicidal properties, but their utility and behavior in research and agricultural contexts differ fundamentally. Dinoterb is a highly active, non-systemic contact herbicide, while Dinoterb acetate was developed as a more selective pro-herbicide.[1][2] This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, elucidating the core differences in their chemical nature, mechanism of action, and the resulting implications for experimental design and application. Understanding the distinction between the precursor and the active molecule is paramount for accurate toxicological assessment, environmental fate studies, and mechanistic investigations.

Physicochemical and Structural Differences

The primary structural difference between the two compounds is the substitution at the phenolic hydroxyl group. In Dinoterb, this group is a free hydroxyl (-OH), whereas in Dinoterb acetate, it is esterified to an acetate group (-OCOCH₃).[2][3] This seemingly minor modification has significant consequences for the physicochemical properties of the molecules.

The acetate group renders Dinoterb acetate less polar and more lipophilic than its parent compound, Dinoterb. This alteration directly impacts its solubility, environmental mobility, and interaction with biological membranes. The free hydroxyl group on Dinoterb is crucial for its biological activity, as will be discussed, making Dinoterb acetate itself biologically inert until metabolized.

| Property | Dinoterb | Dinoterb Acetate | Rationale for Difference |

| IUPAC Name | 2-tert-butyl-4,6-dinitrophenol[3] | 2-tert-butyl-4,6-dinitrophenyl acetate[2] | Esterification of the phenolic hydroxyl group. |

| Molecular Formula | C₁₀H₁₂N₂O₅[3] | C₁₂H₁₄N₂O₆[2] | Addition of an acetyl group (C₂H₂O). |

| Molecular Weight | 240.21 g/mol [1] | 282.25 g/mol [4] | The added mass of the acetyl group. |

| Primary Role | Active Herbicide / Toxin | Pro-Herbicide (Precursor) | Requires metabolic activation to become active. |

| Solubility in Water | 0.45 mg/L (20 °C)[5] | Data not readily available, but expected to be lower than Dinoterb due to increased lipophilicity. | The nonpolar acetate group reduces interaction with water molecules. |

| CAS Number | 1420-07-1[3] | 3204-27-1[2] | Unique identifiers for distinct chemical structures. |

Mechanism of Action: The Pro-Herbicide vs. The Active Uncoupler

The most critical distinction lies in their mechanism of action. Dinoterb is the biologically active agent, while Dinoterb acetate is a precursor that must be chemically transformed to exert its effect.

Dinoterb: The Active Agent

Dinoterb functions primarily as an uncoupler of oxidative phosphorylation .[5][6] Its mechanism involves:

-

Disruption of the Proton Gradient: As a lipophilic weak acid, Dinoterb can diffuse across the inner mitochondrial membrane.

-

Proton Shuttling: In the proton-rich intermembrane space, it picks up a proton (H⁺), diffuses back into the mitochondrial matrix, and releases the proton.

-

Energy Dissipation: This shuttling action dissipates the critical proton gradient that drives ATP synthase. Instead of being used to generate ATP, the energy from cellular respiration is lost as heat.[7]

In photosynthetic organisms, Dinoterb also acts as an inhibitor of the Hill reaction in chloroplasts, blocking the electron transport chain near photosystem II.[1] This dual-action on both respiration and photosynthesis makes it a potent and fast-acting contact herbicide.[1]

Dinoterb Acetate: The Pro-Herbicide

Dinoterb acetate lacks the free phenolic hydroxyl group necessary to shuttle protons across the mitochondrial membrane. Therefore, it is not an active uncoupler. Its herbicidal activity is entirely dependent on its metabolic conversion to Dinoterb within the target organism or the environment (e.g., soil). This conversion is typically an enzymatic hydrolysis reaction mediated by esterase enzymes present in plants and soil microbes, which cleave the acetate group.

This pro-herbicide strategy was designed to improve selectivity. Because the rate of activation can vary between different plant species, some crops may tolerate Dinoterb acetate better than target weeds.[1] This approach provides a period of delay, contrasting with the immediate contact toxicity of Dinoterb.[1]

Caption: Metabolic activation pathway of Dinoterb acetate.

Implications for Research and Experimental Design

The differences in chemical form and activation mechanism have profound implications for designing and interpreting research studies.

-

Phytotoxicity & Selectivity Studies: When comparing the herbicidal efficacy of these compounds, it's crucial to account for the time-dependent activation of Dinoterb acetate. A short-term contact toxicity assay might show Dinoterb to be far more potent, while a longer-term study might reveal comparable efficacy in species with high esterase activity. Research has shown that Dinoterb acetate has better selectivity and is better tolerated by plants than Dinoterb.[1]

-

Toxicology: Dinoterb is highly toxic by all routes of exposure, with toxicity enhanced by high ambient temperatures.[1][8] Symptoms include fever, sweating, confusion, and in severe cases, seizures and coma.[8] Dinoterb acetate, while also classified as highly toxic, may exhibit a delayed onset of systemic toxicity pending its conversion to Dinoterb.[4] Safety protocols must account for the potential of both compounds to cause severe harm.

-

Environmental Fate and Metabolism: Research on the environmental persistence of these compounds must track both the parent molecule and the active metabolite. Studies on Dinoterb acetate should focus on identifying the esterase enzymes responsible for its activation in different soil types and microbial communities. The degradation and sorption characteristics of the more lipophilic acetate form will differ from the more polar active form.[9]

Analytical Methodologies

Accurate quantification of Dinoterb and Dinoterb acetate in complex matrices like soil, water, or biological tissues is essential for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[10]

Protocol: General Workflow for LC-MS/MS Analysis

-

Sample Extraction:

-

Homogenize 5-10 g of the sample (e.g., soil, plant tissue) with a suitable organic solvent. For agricultural products, acetone is commonly used.[10]

-

For robust extraction, use a mixture of acetone and hexane.

-

Sonicate or shake the mixture for 20-30 minutes to ensure complete extraction.

-

Centrifuge the sample to pellet solid debris.

-

-

Solvent Partitioning (Cleanup):

-

Collect the supernatant (the organic extract).

-

Perform a liquid-liquid partition by adding hexane and a saturated sodium chloride solution to separate lipids and other nonpolar interferences from the analytes.[10]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Further purify the extract using an SPE cartridge (e.g., PSA mini column) to remove pigments and other polar interferences.[10]

-

Elute the analytes from the cartridge with a clean solvent mixture.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.

-

-

LC-MS/MS Detection:

-

Inject the prepared sample into an LC system equipped with a C18 column.

-

Use a mobile phase gradient suitable for separating Dinoterb and Dinoterb acetate.

-

Detect and quantify the compounds using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode, monitoring for specific parent-daughter ion transitions.[10]

-

Caption: General workflow for sample preparation and analysis.

Conclusion

The key difference between Dinoterb acetate and Dinoterb is one of form and function: Dinoterb acetate is a chemically masked pro-herbicide, while Dinoterb is the unmasked, biologically active toxicant. This distinction governs their selectivity, application, toxicity profile, and environmental behavior. For researchers, recognizing this pro-drug to active-drug relationship is fundamental. Experimental designs must account for the metabolic activation step of Dinoterb acetate to generate meaningful and accurate data, whether in the context of agricultural science, toxicology, or environmental chemistry. This understanding ensures not only the integrity of the research but also the implementation of appropriate safety measures when handling these potent dinitrophenolic compounds.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14994, Dinoterb. Retrieved from [Link]

-

Agriculture and Environment Research Unit (AERU). (n.d.). Dinoterb (Ref: LS 63133). University of Hertfordshire. Retrieved from [Link]

-

Wikipedia. (2025, August 25). Dinoterb. Retrieved from [Link]

- Takahashi, K., et al. (2013). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. Journal of the Food Hygienic Society of Japan, 54(1), 1-6.

- Sreedhar, M., et al. (2003). Differential pulse adsorptive stripping voltammetric determination of dinoseb and dinoterb at a modified electrode. Analytical Sciences, 19(4), 511-516. doi:10.2116/analsci.19.511

-

JoDrugs. (n.d.). dinoterb. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

Lewis, K. et al. (n.d.). dinoterb acetate data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76666, Dinoterb acetate. Retrieved from [Link]

-

Agriculture and Environment Research Unit (AERU). (n.d.). Dinoterb acetate. University of Hertfordshire. Retrieved from [Link]

-

Lewis, K. et al. (n.d.). dinoterb data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

-

Wikipedia. (n.d.). Dinoseb. Retrieved from [Link]

-

Agriculture and Environment Research Unit (AERU). (2026, January 3). Dinoseb acetate (Ref: HOE 02904). University of Hertfordshire. Retrieved from [Link]

- Beulke, S., & Malkomes, H. P. (2001). Effects of the herbicides metazachlor and dinoterb on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions. Biology and Fertility of Soils, 33, 467-474.

- Tcherkez, G., et al. (2022). Light-Dependence of Formate (C1) and Acetate (C2) Transport and Oxidation in Poplar Trees. Plants, 11(15), 1988. doi:10.3390/plants11151988

- Parvin, K., et al. (2024). Acetic acid: a cheap but chief metabolic regulator for abiotic stress tolerance in plants. Plant Stress, 12, 100378. doi:10.1016/j.stress.2024.100378

- Adnan, M., et al. (2022). The fate of secondary metabolites in plants growing on Cd-, As-, and Pb-contaminated soils—a comprehensive review. Environmental Science and Pollution Research, 30(10), 25687-25712. doi:10.1007/s11356-022-24754-0

- Chaloin, O., et al. (2012). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 89, 134. doi:10.15227/orgsyn.089.0134

- Donoso, R. A., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 25(24), 13531. doi:10.3390/ijms252413531

- Anwer, J., & Perveen, S. (2011). Developmental Toxicity of Nitrophenolic Herbicide Dinoseb, 2-Sec-Butyl-4,6-Dinitrophenol. In Herbicides and Environment. IntechOpen. doi:10.5772/18335

Sources

- 1. Dinoterb | C10H12N2O5 | CID 14994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dinoterb - Wikipedia [en.wikipedia.org]

- 6. Dinoterb (Ref: LS 63133) [sitem.herts.ac.uk]

- 7. JoDrugs. DINOTERB [jodrugs.com]

- 8. DINOTERB | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Historical Research Applications of Dinoterb and its Acetate Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the historical research applications and biochemical mechanisms of Dinoterb and its derivative, Dinoterb acetate. As compounds that are now largely discontinued for agricultural use due to safety concerns, their historical context offers valuable insights into the development of herbicides and the study of cellular respiration and photosynthesis.

Introduction: The Rise and Fall of a Dinitrophenol Herbicide

Dinoterb, a dinitrophenol herbicide, emerged in the mid-20th century as a potent tool in agriculture for the control of broadleaf weeds.[1] First reported in 1965, it belongs to a class of compounds known for their broad-spectrum activity.[2] Its utility was further expanded with the development of Dinoterb acetate, an ester derivative designed for improved selectivity and plant tolerance.[3] However, the very biochemical potency that made these compounds effective also led to significant toxicity concerns. By 1986, the use of Dinoterb was suspended in the United States, and it is now banned in the European Union, marking the end of its commercial application.[4] This guide revisits the scientific underpinnings of Dinoterb and its acetate, exploring their mechanisms of action and the research methodologies used to characterize them.

Physicochemical Properties and Formulations

Dinoterb is a yellow solid with low solubility in water.[3] It was typically formulated as emulsifiable concentrates or soluble concentrates for agricultural application.[3] Dinoterb acetate, its derivative, was also developed to enhance its applicability, particularly for winter treatments of fruit trees and grapevines.[3]

| Property | Dinoterb | Dinoterb Acetate |

| IUPAC Name | 2-tert-butyl-4,6-dinitrophenol | 2-tert-butyl-4,6-dinitrophenyl acetate |

| CAS Number | 1420-07-1 | 3204-27-1 |

| Molecular Formula | C10H12N2O5 | C12H14N2O6 |

| Molar Mass | 240.21 g/mol | 282.24 g/mol |

| Physical State | Yellow solid | - |

Core Mechanism of Action: A Tale of Two Organelles

The primary mechanism of action for Dinoterb, and by extension Dinoterb acetate, is the disruption of fundamental energy-transducing processes in both mitochondria and chloroplasts.[3] This dual action made it a potent, non-selective contact herbicide.[2]

Uncoupling of Oxidative Phosphorylation in Mitochondria

At low concentrations, Dinoterb acts as a classic uncoupler of oxidative phosphorylation.[3] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. At higher concentrations, it also inhibits the electron transport chain, likely at a site before cytochrome c.[3]

Caption: Photosynthetic inhibition by Dinoterb.

Historical Research Protocols: A Methodological Overview